molecular formula C23H19Br2NO4 B12462750 3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate

3-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl phenylacetate

Cat. No.: B12462750
M. Wt: 533.2 g/mol
InChI Key: XAGXBRKUABBQJO-UHFFFAOYSA-N
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Description

3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

The synthesis of 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions, often involving bromination and oxidation steps. The phenyl 2-phenylacetate moiety is then introduced through esterification reactions under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Compared to other similar compounds, 3-{8,9-DIBROMO-3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DECAN-4-YL}PHENYL 2-PHENYLACETATE stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:

Properties

Molecular Formula

C23H19Br2NO4

Molecular Weight

533.2 g/mol

IUPAC Name

[3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl] 2-phenylacetate

InChI

InChI=1S/C23H19Br2NO4/c24-20-15-11-16(21(20)25)19-18(15)22(28)26(23(19)29)13-7-4-8-14(10-13)30-17(27)9-12-5-2-1-3-6-12/h1-8,10,15-16,18-21H,9,11H2

InChI Key

XAGXBRKUABBQJO-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)N(C3=O)C4=CC(=CC=C4)OC(=O)CC5=CC=CC=C5

Origin of Product

United States

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